7-Xylosyl-10-deacetyltaxol
Overview
Description
7-Xylosyl-10-deacetyltaxol is a derivative of Paclitaxel, an important anticancer drug . It has improved pharmacological features and higher water solubility . The yew tree can produce abundant 7-β-xylosyl-10-deacetyltaxol that can be bio-converted into 10-deacetyltaxol for semi-synthesis of paclitaxel .
Synthesis Analysis
The synthesis of 7-Xylosyl-10-deacetyltaxol involves bioconversion or biocatalysis of abundant, low-value, and renewable natural organic materials . The bioconversion of 7-β-xylosyl-10-deacetyltaxol or its extract was further optimized and scaled up with the engineered yeast harvested from 200-L scale high-cell-density fermentation . The optimization included the freeze-dried cell amount, dimethyl sulfoxide concentration, addition of 0.5 % antifoam supplement, and substrate concentration .Molecular Structure Analysis
The molecular formula of 7-Xylosyl-10-deacetyltaxol is C50H57NO17 . Its molecular weight is 943.99 .Chemical Reactions Analysis
The bioconversion of 7-β-xylosyl-10-deacetyltaxol into 10-deacetyltaxol involves the use of an engineered yeast with a glycoside hydrolase gene from Lentinula edodes . A 93–95 % bioconversion and 83 % bioconversion of 10 and 15 g/L 7-β-xylosyltaxanes in 10 L reaction volume were achieved, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Xylosyl-10-deacetyltaxol include a molecular weight of 943.99 and a molecular formula of C50H57NO17 .Scientific Research Applications
Application 1: Biocatalysis for Paclitaxel Production
- Methods of Application or Experimental Procedures: The bioconversion of 7-β-xylosyl-10-deacetyltaxol into 10-deacetyltaxol is carried out by an engineered yeast with a glycoside hydrolase gene from Lentinula edodes . The bioconversion process was further optimized and scaled up with the engineered yeast harvested from 200-L scale high-cell-density fermentation . The optimization included the freeze-dried cell amount, dimethyl sulfoxide concentration, addition of 0.5% antifoam supplement, and substrate concentration .
- Results or Outcomes: A 93–95% bioconversion and 83% bioconversion of 10 and 15 g/L 7-β-xylosyltaxanes in 10 L reaction volume were achieved, respectively . The yield of 10-deacetyltaxol reached 10.58 g/L in 1 L volume with 15 g/L 7-β-xylosyl-10-deacetyltaxol . The conversion efficiencies were not only much higher than those of other reports and previous work, but also realized in 10 L reaction volume .
Application 2: Anticancer Potential
- Summary of the Application: Like other taxanes, 7-Xylosyl-10-deacetyltaxol may promote microtubule polymerization and prevent microtubule depolymerization, exhibiting anticancer potential . It is a taxane found in species of Taxus . In addition, 7-Xylosyl-10-Deacetyltaxol B, a derivative of 7-Xylosyl-10-deacetyltaxol, has been found to inhibit the growth of S180 sarcoma .
- Results or Outcomes: While specific results or outcomes are not detailed in the sources, the potential anticancer properties of 7-Xylosyl-10-deacetyltaxol suggest that it could be a valuable tool in the treatment of certain types of cancer .
Application 3: Anticancer Potential
- Summary of the Application: Like other taxanes, 7-Xylosyl-10-deacetyltaxol may promote microtubule polymerization and prevent microtubule depolymerization, exhibiting anticancer potential . It is a taxane found in species of Taxus . In addition, 7-Xylosyl-10-Deacetyltaxol B, a derivative of 7-Xylosyl-10-deacetyltaxol, has been found to inhibit the growth of S180 sarcoma .
- Results or Outcomes: While specific results or outcomes are not detailed in the sources, the potential anticancer properties of 7-Xylosyl-10-deacetyltaxol suggest that it could be a valuable tool in the treatment of certain types of cancer .
Safety And Hazards
Future Directions
The future directions for 7-Xylosyl-10-deacetyltaxol involve improving the bioconversion process for larger scale reaction volumes . There is also interest in bridging the gap between basic research and commercial utilization of 7-β-xylosyl-10-deacetyltaxol for the industrial production of semi-synthetic paclitaxel .
properties
IUPAC Name |
[(1S,2S,3S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30-,31+,32+,33-,35+,36+,37-,38-,39-,40-,42+,46+,48-,49+,50-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKLEZFXASNLFJ-ODBGVJAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H57NO17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
944.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Xylosyl-10-deacetyltaxol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.